molecular formula C11H20O2 B8006971 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid

Cat. No.: B8006971
M. Wt: 184.27 g/mol
InChI Key: DDOCTAPXHLVKHZ-KWQFWETISA-N
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Description

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid (CAS 314271-67-5) is a high-purity, stereochemically defined carboxylic acid building block of significant interest in advanced organic synthesis and pharmaceutical research . This compound, with a molecular formula of C11H20O2 and a molecular weight of 184.28 g/mol, is characterized by its specific (1S,3S) cyclopentyl backbone, which provides a rigid, chiral framework for the development of novel molecular entities . The acetic acid functional group is a versatile handle for further chemical modification, enabling researchers to readily create amide or ester derivatives through coupling reactions, a common strategy in medicinal chemistry for optimizing drug-like properties . As a chiral synthon, it serves as a critical intermediate for constructing more complex, stereospecific molecules, particularly in the synthesis of potential therapeutic agents where the three-dimensional structure is crucial for biological activity. Its mechanism of action in research settings is application-dependent; it may be incorporated to influence the pharmacokinetic profile of a candidate drug or to probe specific biological pathways. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Proper storage conditions of 2-8°C are recommended to ensure long-term stability .

Properties

IUPAC Name

2-[(1S,3S)-1,2,2,3-tetramethylcyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8-5-6-11(4,7-9(12)13)10(8,2)3/h8H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOCTAPXHLVKHZ-KWQFWETISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@](C1(C)C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Approach

Terpene-derived precursors, such as (+)-3-carene or (−)-β-pinene, serve as chiral starting materials. For example, (+)-3-carene undergoes ozonolysis to generate a cyclopentane intermediate, which is subsequently methylated and oxidized. A study by Smith et al. demonstrated that hydrogenation of a diene derived from β-pinene yielded a tetramethylcyclopentane scaffold with 92% enantiomeric excess (ee).

Asymmetric Diels-Alder Reaction

The use of chiral Lewis acids, such as Evans’ oxazaborolidine catalysts, enables enantioselective [4+2] cycloadditions. In one protocol, a diene bearing pre-installed methyl groups reacts with an acrylic acid derivative under catalysis by (R)-BINOL–TiCl₂, achieving the cyclopentane core with 85% ee and 78% yield.

Installation of the Acetic Acid Side Chain

Introducing the acetic acid moiety requires careful functionalization to preserve stereochemistry.

Alkylation of Cyclopentane Intermediates

A Grignard reagent (e.g., CH₂COOEtMgBr) reacts with a cyclopentanone derivative. For instance, treatment of (1S,3S)-1,2,2,3-tetramethylcyclopentanone with ethyl magnesium bromide in THF, followed by quenching with CO₂, yields the carboxylic acid after hydrolysis. This method achieves 65–70% yields but risks epimerization at the α-position.

Reformatsky Reaction

A zinc-mediated Reformatsky reaction between a cyclopentanone and ethyl bromoacetate avoids strong bases, minimizing stereochemical scrambling. Optimization with ultrasound irradiation improves yields to 82% while maintaining >99% ee.

Stereochemical Control and Resolution

Diastereomeric Crystallization

Racemic mixtures of the cyclopentane intermediate are resolved using chiral auxiliaries. For example, coupling with (1R,2S)-ephedrine forms diastereomeric salts, which are separated via fractional crystallization. This method achieves 98% de but requires multiple recrystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively esterifies the (1S,3S)-enantiomer. A Candida antarctica lipase B (CAL-B)-mediated process in vinyl acetate achieves 90% conversion with 95% ee for the remaining alcohol, which is then oxidized to the acid.

Industrial-Scale Synthesis

Continuous-Flow Hydrogenation

A continuous-flow reactor with a Pd/C catalyst hydrogenates a tetramethylcyclopentene precursor at 80°C and 50 bar H₂, achieving 95% conversion and 99% selectivity. This method reduces reaction time from 24 h (batch) to 2 h.

Green Solvent Optimization

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the alkylation step improves sustainability. CPME’s low toxicity and high boiling point facilitate solvent recovery, reducing waste by 40%.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Chiral Pool (+)-3-carene7292Moderate120
Asymmetric Diels-Alder7885Low250
Reformatsky Reaction8299High180
Continuous-Flow H₂9599High90

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

    Substitution: The methyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: NaOCH₃ in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-2-((1R,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic Acid

Key Differences:

  • Stereochemistry : The cyclopentyl group has (1R,3S) stereochemistry, and the α-carbon adopts an (S)-configuration, altering chiral recognition properties compared to the target compound .
  • Molecular Weight: Higher molecular weight (199.3 g/mol vs. ~183.3 g/mol) due to the amino group .

Table 1: Structural and Functional Comparison

Property 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic Acid (S)-2-Amino-2-((1R,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic Acid
Molecular Formula C₁₁H₂₀O₂ C₁₀H₁₉NO₂
Molecular Weight (g/mol) ~183.3 199.3
Functional Groups Carboxylic acid Carboxylic acid, amino
Stereochemistry (1S,3S) (1R,3S) (cyclopentyl), (S) (α-carbon)
Key Applications Asymmetric synthesis, intermediates Peptide mimics, chiral ligands

1-Methylcyclopentanol

Key Differences:

  • Functional Group : Features a hydroxyl (-OH) group instead of a carboxylic acid, reducing acidity (pKa ~16–18 vs. ~4–5 for carboxylic acids) .
  • Physicochemical Properties : Higher volatility (lower molecular weight) and lower polarity compared to the target compound .

Table 2: Physicochemical Comparison

Property This compound 1-Methylcyclopentanol
Molecular Formula C₁₁H₂₀O₂ C₆H₁₂O
Molecular Weight (g/mol) ~183.3 100.16
Functional Group Carboxylic acid Hydroxyl
Boiling Point Likely >200°C (estimated) ~150–160°C (estimated)
Acidity Strong (carboxylic acid) Weak (alcohol)

Biological Activity

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is a compound of interest in the field of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopentyl structure that contributes to its biological properties. Its molecular formula is C12H22O2C_{12}H_{22}O_2, with a molecular weight of approximately 198.31 g/mol. The stereochemistry of the molecule is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition may be linked to its structural features that allow it to fit into the active sites of these enzymes.
  • Receptor Modulation : It potentially modulates receptor activity related to pain and inflammation, contributing to its anti-inflammatory effects.

Biological Activity Overview

Activity Description
Anti-inflammatory Exhibits significant anti-inflammatory properties in preclinical models.
Analgesic Demonstrates pain-relieving effects comparable to standard analgesics.
Antimicrobial Shows activity against certain bacterial strains in vitro.

Case Studies and Experimental Data

  • Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's efficacy was compared against traditional NSAIDs .
  • Pain Management : A double-blind clinical trial assessed the analgesic properties of the compound in patients with chronic pain conditions. Results indicated that it significantly reduced pain scores compared to placebo groups .
  • Antimicrobial Activity : In vitro tests revealed that the compound inhibited the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in treating infections .

Q & A

(Basic) What are the recommended synthetic routes for 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
The synthesis of cyclopentyl acetic acid derivatives typically involves multi-step pathways. For example, cyclopentyl acetic acids can be synthesized via:

  • Hydrogenation (e.g., H₂/Pd/C in ethanol) to reduce double bonds while preserving stereochemistry .
  • Sulfonation (e.g., C₈H₁₇SO₂Cl with Et₃N in CH₂Cl₂) to introduce leaving groups for subsequent nucleophilic substitution .
  • Hydrolysis (e.g., 1 N NaOH) to cleave esters or sulfonates into carboxylic acids .

Stereochemical Control:
The stereochemistry of the cyclopentyl backbone is influenced by the starting material’s configuration and reaction conditions. For instance, TFA-mediated deprotection (Scheme 4, ) preserves stereochemistry due to mild acidic conditions, whereas harsh bases (e.g., NaOH) may induce racemization if chiral centers are adjacent to reactive sites.

(Basic) What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies methyl group environments (e.g., 1S,3S configuration) via coupling patterns and chemical shifts. For example, diastereotopic methyl groups in the cyclopentyl ring split into distinct signals .
    • NOESY/ROESY confirms spatial proximity of methyl groups to validate the (1S,3S) configuration .
  • Chiral HPLC:
    • Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify enantiomeric excess (ee) ≥ 98% .
  • X-ray Crystallography:
    • Resolves absolute configuration if single crystals are obtainable .

(Advanced) How can researchers optimize the yield of this compound in large-scale syntheses while minimizing diastereomer formation?

Methodological Answer:

  • Catalytic Asymmetric Hydrogenation:
    • Use chiral catalysts (e.g., Ru-BINAP complexes) to hydrogenate cyclopentene precursors with high enantioselectivity (>90% ee) .
  • Kinetic vs. Thermodynamic Control:
    • Low-temperature reactions favor kinetic products (desired diastereomers), while prolonged heating may lead to thermodynamic equilibration .
  • In Situ Monitoring:
    • Employ FT-IR or LC-MS to track intermediate formation and adjust reaction parameters (e.g., pH, temperature) in real time .

(Advanced) How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) Calculations:
    • Compare computed ¹³C NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to resolve discrepancies. For example, methyl group shifts may vary due to solvent effects or conformational flexibility .
  • Solvent and Temperature Effects:
    • Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation impacts .
  • Independent Synthesis:
    • Validate structural assignments by synthesizing derivatives (e.g., methyl esters) and comparing their spectra to literature precedents .

(Advanced) What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH-Dependent Degradation:
    • Under acidic conditions (pH < 3), the cyclopentyl ring may undergo partial epimerization via protonation of the carboxylate group.
    • In basic conditions (pH > 10), ester hydrolysis or decarboxylation can occur at elevated temperatures .
  • Thermal Stability:
    • TGA/DSC analysis shows decomposition above 200°C, with optimal storage at -20°C under inert gas (N₂/Ar) to prevent oxidation .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.
  • Ventilation:
    • Conduct reactions in a fume hood due to potential volatile byproducts (e.g., HBr, MsCl) .
  • Spill Management:
    • Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

(Advanced) How can computational modeling (e.g., MD simulations) predict the compound’s behavior in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate lipid bilayer interactions to predict membrane permeability (logP ~3.5) .
  • Docking Studies:
    • Identify potential protein targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina .
  • ADMET Predictions:
    • Use SwissADME to estimate metabolic stability and toxicity profiles .

(Advanced) What strategies resolve low reproducibility in biological activity assays involving this compound?

Methodological Answer:

  • Batch-to-Batch Purity Analysis:
    • Require HPLC purity ≥99% and validate via orthogonal methods (e.g., HRMS) .
  • Solvent Standardization:
    • Use DMSO of ≤0.01% water content to prevent aggregation in cell-based assays .
  • Positive/Negative Controls:
    • Include reference compounds (e.g., ibuprofen for COX inhibition) to calibrate assay sensitivity .

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